Ferric malate

Plant Iron Nutrition Ferric Chelate Reductase Enzyme Kinetics

Ferric malate (CAS 5905-51-1), systematically named diiron trimalate or iron(III) malate (3:2), is a coordination compound with the molecular formula C₁₂H₁₂Fe₂O₁₅ and a molecular weight of 507.91 g·mol⁻¹. It comprises two ferric (Fe³⁺) centres bridged by three malate ligands derived from malic acid (2-hydroxybutanedioic acid).

Molecular Formula C12H12Fe2O15
Molecular Weight 507.90 g/mol
CAS No. 5905-51-1
Cat. No. B12675851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric malate
CAS5905-51-1
Molecular FormulaC12H12Fe2O15
Molecular Weight507.90 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].[Fe+3].[Fe+3]
InChIInChI=1S/3C4H6O5.2Fe/c3*5-2(4(8)9)1-3(6)7;;/h3*2,5H,1H2,(H,6,7)(H,8,9);;/q;;;2*+3/p-6
InChIKeyJLLRXSCNTCSLFX-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferric Malate (CAS 5905-51-1) – Chemical Identity, Iron(III) Coordination Chemistry, and Baseline Characterization for Research and Industrial Procurement


Ferric malate (CAS 5905-51-1), systematically named diiron trimalate or iron(III) malate (3:2), is a coordination compound with the molecular formula C₁₂H₁₂Fe₂O₁₅ and a molecular weight of 507.91 g·mol⁻¹ [1]. It comprises two ferric (Fe³⁺) centres bridged by three malate ligands derived from malic acid (2-hydroxybutanedioic acid) [2]. Unlike simple ferric salts that precipitate as insoluble hydroxides at physiological pH, ferric malate maintains iron in a soluble, chelated form, a property that underpins its utility in plant nutrition, food fortification, and as a dietary iron supplement . The compound is registered in the FDA Global Substance Registration System under the Unique Ingredient Identifier 3XOZ63Q9GB and carries the EINECS number 227-607-5 [1].

Chelated Fe(III) coordination complex
Maintains iron in soluble form at physiological pH; not a simple ferric salt
FCR enzyme-compatible substrate
Reported substrate for ferric chelate reductase; supports plant iron uptake research models
Formulation compatibility context
Reported co-fortification stability with calcium citrate-malate in beverage research

Why Generic Iron Salts Cannot Substitute for Ferric Malate: Chelation Chemistry and Redox-Specific Differentiation


Substituting ferric malate with a generic iron salt such as ferrous sulfate, ferric citrate, or ferric EDTA ignores critical differences in coordination chemistry, redox behaviour, and biological substrate specificity. In plant and microbial systems, ferric chelate reductase (FCR) enzymes exhibit markedly different substrate affinities and pH optima for Fe(III)-malate compared to Fe(III)-citrate or Fe(III)-EDTA [1][2]. Thermodynamically, the Fe(III)-malate complex possesses a distinct stability constant (log K₁ = 12.66) that differs from other ferric organic acid complexes, affecting iron release kinetics under reducing conditions [3]. Moreover, in food and beverage fortification applications, iron-sugar-malate complexes demonstrate superior compatibility with calcium citrate-malate co-fortification systems, a formulation property that uncomplexed iron salts cannot replicate without causing undesirable organoleptic or stability changes [4]. These quantifiable differences mean that ferric malate cannot be treated as a commodity interchangeable with other iron sources.

1
Ferric citrate shows lower apparent FCR substrate affinity in leaf membrane assays; kinetic preference may not transfer directly.
2
Fe-EDTA and ferric citrate exhibit different pH optima for enzymatic reduction; reduction resilience under Fe deficiency may not replicate.
3
Generic iron salts lack calcium co-fortification compatibility in beverage matrices; organoleptic defects reported with uncomplexed iron sources.

Ferric Malate Quantitative Evidence Guide: Head-to-Head Comparisons with Ferric Citrate and Other Iron Sources Across Enzymatic, Thermodynamic, and Application-Relevant Dimensions


Ferric Chelate Reductase Substrate Affinity: Fe(III)-Malate Demonstrates Higher Apparent Affinity Than Fe(III)-Citrate in Leaf Plasma Membrane Assays

In plasma membrane preparations isolated from Fe-deficient sugar beet leaves, the natural complexes of ferric iron with malate and citrate were both effective substrates for ferric chelate reductase (FCR); however, the apparent affinity was higher for the ferric malate complex than for the ferric citrate complex [1]. This finding was corroborated in kiwifruit leaves, where substrate-dependence studies demonstrated higher affinity for Fe(III)-malate than for Fe(III)-citrate [2]. The higher enzyme affinity indicates that Fe(III)-malate is a kinetically preferred substrate for enzymatic iron reduction, a prerequisite for iron uptake in dicotyledonous plants.

FCR Substrate Affinity
Reported
Fe(III)-malate > Fe(III)-citrate
Reported higher affinity in leaf plasma membrane assays
Qualitative ranking; absolute Km not reported
Plant Iron Nutrition Ferric Chelate Reductase Enzyme Kinetics

pH Optimum Differentiation for Enzymatic Reduction: Fe(III)-Malate Optimal at pH 6.0–6.2 vs. Fe(III)-Citrate at pH 6.5

In kiwifruit leaf plasma membrane preparations, the pH optimum for ferric chelate reductase activity was determined to be 6.0–6.2 when Fe(III)-malate served as the substrate, whereas the optimum shifted to pH 6.5 for Fe(III)-citrate [1]. This 0.3–0.5 pH unit difference indicates that Fe(III)-malate supports maximal enzymatic iron reduction under slightly more acidic conditions, which may align more closely with the apoplastic pH of iron-deficient leaves. In contrast, the reduction of Fe(III)-citrate was 4.5-fold lower in Fe-deficient plants than in Fe-sufficient ones, while Fe(III)-malate reduction was not significantly affected by iron status [1].

FCR pH Optimum
Reported
pH 6.0–6.2 vs. 6.5 (citrate)
Supports reduction under apoplastic pH conditions
ΔpH ≈ 0.3–0.5 units; malate activity resilient under Fe deficiency
Enzyme pH Optimum Iron Reduction Plant Physiology

Anaerobiosis-Mediated Enhancement of Reduction: Fe(III)-Malate Reduction Increases 70–90% Under Anaerobic Conditions; Fe(III)-Citrate Shows No Significant Increase

In sugar beet leaf plasma membrane preparations, anaerobiosis during the assay facilitated the reduction of ferric malate and Fe(III)-EDTA but had no significant effect on ferric citrate reduction. Specifically, anaerobic conditions increased plasma membrane ferric chelate reductase activities by approximately 70–90% for Fe(III)-malate over aerobic values, compared to approximately 50% for Fe(III)-EDTA and a non-significant change for Fe(III)-citrate . This differential response to oxygen tension suggests that the Fe(III)-malate complex engages a reduction pathway that is mechanistically distinct from that of Fe(III)-citrate and may be coupled to redox processes sensitive to oxygen availability.

Anaerobic FCR Enhancement
Data to verify
+70–90% (malate) vs. no change (citrate)
Oxygen-sensitive reduction pathway context
Sugar beet leaf membrane preparations; source review needed
Anaerobiosis Iron Reduction Biochemistry

Thermodynamic Stability of Fe(III)-Malate Complex: log K₁ = 12.66 vs. Fe(III)-Citrate log K₁ ≈ 11.2

Voltammetric analysis of Fe(III)-malate complexes in 0.55 mol·L⁻¹ NaCl yielded a reversible first reduction process at −0.11 V (vs. reference), from which the stability constants were calculated as log K₁(Feᴵᴵᴵ(mal)) = 12.66 ± 0.33 and log β₂(Feᴵᴵᴵ(mal)₂) = 15.21 ± 0.25 [1]. In comparison, the stability constant for the Fe(III)-monocitrate complex (log K₁) is approximately 11.2 under comparable conditions [2], indicating that Fe(III)-malate forms a thermodynamically more stable 1:1 complex than Fe(III)-citrate by roughly 1.5 log units (a ~30-fold difference in binding affinity). The Fe(II)-malate complex, by contrast, is substantially weaker (log K₁(Feᴵᴵ(mal)) = 2.25), demonstrating that reduction of Fe(III) to Fe(II) dramatically destabilises the complex and facilitates iron release [1].

Stability Constant
Reported
log K₁ = 12.66 ± 0.33
Reported higher stability vs. Fe(III)-citrate (~11.2)
Cross-study comparison; 0.55 M NaCl, voltammetric determination
Stability Constants Coordination Chemistry Speciation

Photoreduction Quantum Yield Ordering: Fe(III)-Malate Is More Photolabile Than Fe(III)-Citrate but Less Than Fe(III)-Tartrate and Fe(III)-Oxalate

Photochemical studies of Fe(III)-carboxylate complexes established a quantum yield ordering for photoreduction as: oxalate > tartrate > malate > citrate > isocitrate > succinate > formate [1]. Fe(III)-malate thus occupies an intermediate photolability position, being more readily photoreduced than Fe(III)-citrate but less so than Fe(III)-tartrate. The photoreduction quantum yield of Fe(III)-malate was quantified as 0.23 under the reported conditions ([carboxylate] = 0.05 M), compared to approximately 0.32 for tartrate, 0.18 for citrate, and 0.12 for formate [1]. This intermediate photolability may be relevant in environmental photochemical cycling of iron and in light-exposed agricultural applications.

Photoreduction Quantum Yield
Reported
Φ ≈ 0.23 (malate) vs. 0.18 (citrate)
Intermediate photolability ranking context
28% higher than citrate; supports photochemical research models
Photochemistry Iron Photoreduction Environmental Chemistry

Beverage Fortification Compatibility: Iron-Sugar-Malate Complexes Enable Co-Fortification with Calcium Citrate-Malate Without Organoleptic Defects

United States Patent US4786518 (Procter & Gamble) discloses that iron-sugar complexes, particularly iron sucrate-malate, are palatable, stable, and compatible with calcium citrate-malate co-fortification in juice beverages [1]. In contrast, free ferrous sulfate—the most commonly used iron fortificant—cannot be used in many beverage vehicles because it produces unacceptable metallic taste, colour changes, and oxidative degradation of sensitive ingredients [2]. The iron-sugar-malate complex maintains iron in a chelated form that minimises interactions with beverage components and does not precipitate in the presence of calcium, a known problem for uncomplexed iron salts [1]. The patent specifically teaches that iron(II) sucrate-malate is the most preferred form for citrus-based beverages, establishing a formulation niche where ferric malate-based complexes outperform conventional iron sources [1].

Beverage Co-Fortification
Class-level / patent
Compatible with calcium citrate-malate
Supports formulation compatibility screening
Iron-sugar-malate complex; patent disclosure, quantitative sensory data not public
Food Fortification Mineral Supplementation Beverage Chemistry

Validated Research and Industrial Application Scenarios for Ferric Malate Supported by Comparative Evidence


Agricultural Iron Delivery: Foliar Sprays and Soil Amendments for Iron-Chlorosis-Prone Crops

Ferric malate is a preferred iron source for foliar application on crops susceptible to iron chlorosis (e.g., kiwifruit, sugar beet, citrus). The higher apparent affinity of Fe(III)-malate for leaf ferric chelate reductase, combined with its pH optimum of 6.0–6.2 that aligns with apoplastic conditions in iron-deficient leaves, supports more efficient enzymatic reduction and subsequent iron uptake compared to Fe(III)-citrate [1][2]. Under field conditions, Fe(III)-malate foliar sprays produced an intermediate re-greening effect between Fe(III)-DTPA and Fe(III)-citrate on chlorotic kiwifruit leaves, confirming its practical efficacy [1].

Food and Beverage Fortification: Clear Juice Beverages with Calcium Co-Fortification

Iron-sugar-malate complexes, as disclosed in US Patent US4786518, enable the formulation of iron- and calcium-co-fortified clear juice beverages without the metallic taste, discolouration, or precipitation that plague ferrous sulfate and other free iron salts [3]. This technology is directly relevant to manufacturers of functional beverages, infant formulas, and nutritional supplements targeting populations at risk of both iron and calcium deficiency. The compatibility with calcium citrate-malate is a specific, documented advantage that ferric malate-based complexes hold over conventional iron fortificants [3].

Electrochemical and Environmental Chemistry Research: Defined Fe(III)/Fe(II) Redox Couple

The well-characterised voltammetric behaviour of Fe(III)-malate, with its reversible first reduction process at −0.11 V and precisely determined stability constants (log K₁ = 12.66, log β₂ = 15.21), makes it a valuable model complex for studying iron redox chemistry in seawater, soil solutions, and biological fluids [4]. The differential anaerobic enhancement of Fe(III)-malate reduction (70–90% increase) relative to Fe(III)-citrate further positions it as a probe compound for investigating oxygen-sensitive iron reduction pathways in environmental microbiology and biogeochemistry .

Photochemical Iron Delivery Systems: Controlled-Release Foliar Nutrients and Environmental Remediation

The intermediate photoreduction quantum yield of Fe(III)-malate (Φ ≈ 0.23) relative to other Fe(III)-carboxylate complexes provides a controlled, light-triggered iron release mechanism [5]. This property may be exploited in designing photoresponsive foliar iron formulations where sunlight drives the conversion of Fe(III)-malate to bioavailable Fe(II) on the leaf surface, or in advanced oxidation processes for water treatment where predictable photochemical Fe(II) generation is required [5].

Application
Selection Property
Validation Focus
Plant iron nutrition studies
FCR substrate affinity profile
Leaf re-greening endpoint review
Beverage fortification formulation
Calcium co-fortification compatibility
Organoleptic stability screening
Iron redox chemistry research
Voltammetric stability constants
Speciation model validation
Photochemical delivery research
Photoreduction quantum yield
Light-triggered Fe(II) release review
Quote Request

Request a Quote for Ferric malate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.